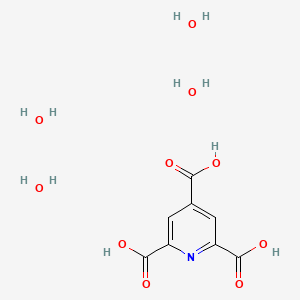
Pyridine-2,4,6-tricarboxylic acid--water (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,4,6-tricarboxylic acid–water (1/4) is a coordination compound that consists of pyridine-2,4,6-tricarboxylic acid and water in a 1:4 ratio. This compound is known for its unique structural properties and its ability to form coordination polymers with various metals. It has significant applications in the fields of chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine-2,4,6-tricarboxylic acid can be synthesized through various methods, including hydrothermal synthesis and reaction with metal salts. For instance, it reacts with cadmium, manganese, nickel, magnesium, calcium, strontium, barium, and dysprosium salts under hydrothermal conditions to form different coordination polymers . The reaction conditions, such as temperature and the presence of pyridine, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production of pyridine-2,4,6-tricarboxylic acid typically involves large-scale hydrothermal synthesis. This method ensures the formation of high-purity compounds with consistent properties. The use of metal salts and controlled reaction conditions allows for the efficient production of the desired coordination polymers.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-2,4,6-tricarboxylic acid undergoes various chemical reactions, including coordination with metal ions, oxidation, and reduction. It forms coordination polymers with metals such as cadmium, manganese, nickel, magnesium, calcium, strontium, barium, and dysprosium .
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., cadmium acetate, manganese chloride) and solvents such as water and pyridine. The reactions are typically carried out under hydrothermal conditions, which involve high temperatures and pressures.
Major Products Formed
The major products formed from these reactions are coordination polymers with different metals
Wissenschaftliche Forschungsanwendungen
Pyridine-2,4,6-tricarboxylic acid–water (1/4) has numerous scientific research applications:
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of pyridine-2,4,6-tricarboxylic acid–water (1/4) involves its ability to form coordination bonds with metal ions. The compound’s carboxylate groups coordinate with metal ions, leading to the formation of coordination polymers. These polymers exhibit unique structural properties due to the extensive hydrogen bonding and coordination modes of the carboxylate groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
Uniqueness
Pyridine-2,4,6-tricarboxylic acid is unique due to its ability to form coordination polymers with a wide range of metals. Its three carboxylate groups provide multiple coordination sites, leading to the formation of complex structures with unique properties. This distinguishes it from other pyridine carboxylic acids, which have fewer coordination sites and form simpler structures .
Eigenschaften
CAS-Nummer |
797052-90-5 |
|---|---|
Molekularformel |
C8H13NO10 |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
pyridine-2,4,6-tricarboxylic acid;tetrahydrate |
InChI |
InChI=1S/C8H5NO6.4H2O/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15;;;;/h1-2H,(H,10,11)(H,12,13)(H,14,15);4*1H2 |
InChI-Schlüssel |
VLCBXRVUOUTJOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
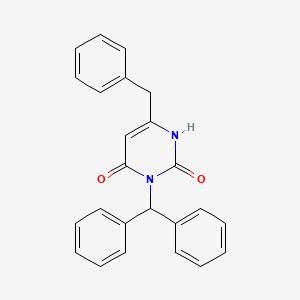
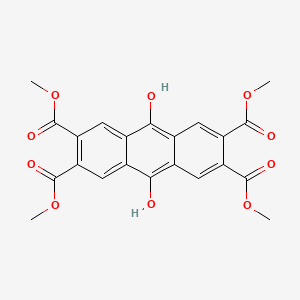
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
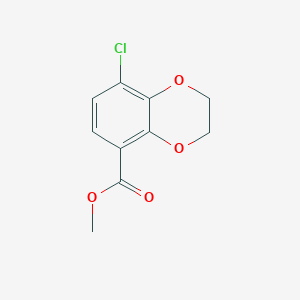
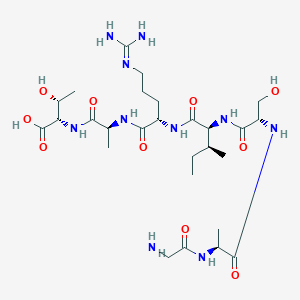

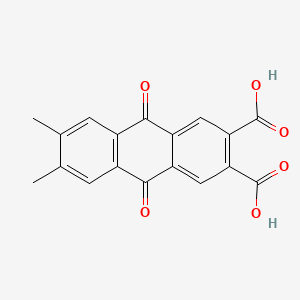
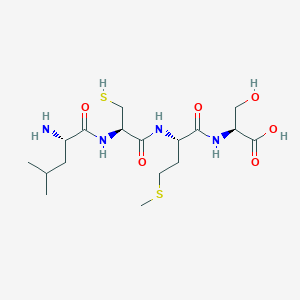
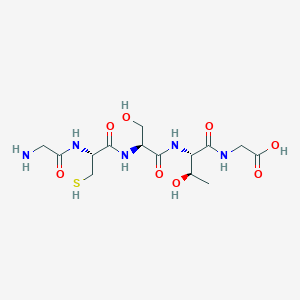
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)

![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
